Tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tert-butyl group, a diazinane ring, and an azetidine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a diazinane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a specific temperature range to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate is unique due to its combination of a diazinane ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-(1,3-diazinan-2-ylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-13-5-4-6-14-10/h13-14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBRDXJBTGQIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C2NCCCN2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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